molecular formula C10H10O B13943661 Benzaldehyde, 4-(1E)-1-propenyl-

Benzaldehyde, 4-(1E)-1-propenyl-

Cat. No.: B13943661
M. Wt: 146.19 g/mol
InChI Key: KWWVKYPHFGKMCB-NSCUHMNNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzaldehyde, 4-(1E)-1-propenyl-, can be synthesized through several methods. One common approach is the Claisen-Schmidt condensation reaction between benzaldehyde and acetone in the presence of a base such as sodium hydroxide. This reaction yields benzalacetone, which can then be further processed to obtain p-vinylbenzaldehyde .

Industrial Production Methods

In industrial settings, the production of benzaldehyde, 4-(1E)-1-propenyl-, often involves the catalytic hydrogenation of methyl benzoate to benzyl alcohol, followed by oxidation to benzaldehyde and subsequent vinylation . This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-(1E)-1-propenyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzaldehyde, 4-(1E)-1-propenyl-, involves its interaction with cellular components. It can disrupt cellular antioxidation systems, leading to oxidative stress in microbial cells. This property makes it effective as an antimicrobial and antifungal agent . The compound can also undergo metabolic conversion to benzoic acid and benzyl alcohol, which further contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound, with a simpler structure and similar reactivity.

    Cinnamaldehyde: Contains a similar vinyl group but at the ortho position.

    Vanillin: A derivative with additional methoxy and hydroxyl groups.

Uniqueness

Benzaldehyde, 4-(1E)-1-propenyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

4-[(E)-prop-1-enyl]benzaldehyde

InChI

InChI=1S/C10H10O/c1-2-3-9-4-6-10(8-11)7-5-9/h2-8H,1H3/b3-2+

InChI Key

KWWVKYPHFGKMCB-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C1=CC=C(C=C1)C=O

Canonical SMILES

CC=CC1=CC=C(C=C1)C=O

Origin of Product

United States

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